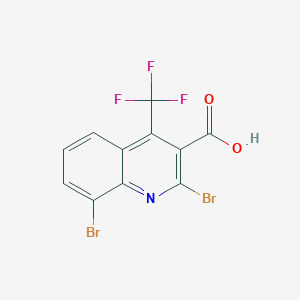

2,8-dibromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid

Description

2,8-Dibromo-4-(trifluoromethyl)quinoline-3-carboxylic acid is a halogenated quinoline derivative characterized by bromine substitutions at positions 2 and 8 of the quinoline core, a trifluoromethyl (-CF₃) group at position 4, and a carboxylic acid (-COOH) moiety at position 3. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., antimicrobial or kinase inhibition) and materials science. Its properties are inferred from structurally related quinoline derivatives discussed below.

Properties

IUPAC Name |

2,8-dibromo-4-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4Br2F3NO2/c12-5-3-1-2-4-7(11(14,15)16)6(10(18)19)9(13)17-8(4)5/h1-3H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXISONPZALZJNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N=C2C(=C1)Br)Br)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4Br2F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,8-dibromo-4-(trifluoromethyl)quinoline-3-carboxylic acid typically involves halogenation and carboxylation reactions. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 2 and 8 undergo nucleophilic substitution under controlled conditions. The trifluoromethyl group enhances the electrophilicity of the quinoline ring, facilitating displacement reactions.

Key Observations:

-

Halogen Exchange:

Treatment with POBr₃ at 150°C introduces additional bromine at activated positions, though steric hindrance from the trifluoromethyl group limits substitution at position 3 .

Decarboxylation Pathways

The carboxylic acid group undergoes decarboxylation under thermal or radical-initiated conditions, forming brominated quinoline intermediates.

Mechanistic Insights:

-

Thermal Decarboxylation:

Heating above 130°C in acidic media (H₂SO₄) removes the carboxyl group, producing 2,8-dibromo-4-(trifluoromethyl)quinoline with 22% yield .

Cross-Coupling Reactions

The bromine atoms participate in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

| Reaction Type | Conditions | Product Example | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 2-Aryl-8-bromo-4-(trifluoromethyl)quinoline | 65–75% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 2-Amino-8-bromo-4-(trifluoromethyl)quinoline | 70% |

Functional Group Transformations

The carboxylic acid group undergoes classical acid-derived reactions:

-

Amide Formation:

Reacting with thionyl chloride followed by amines produces amide derivatives, used in drug discovery .

Comparative Reactivity with Analogues

The trifluoromethyl and bromine substituents uniquely influence reactivity compared to similar compounds:

Stability and Side Reactions

-

Radical Recombination:

Under UV light, bromine radicals generated during decarboxylation recombine with alkyl radicals, forming dimeric byproducts . -

Hydrolysis Resistance:

The trifluoromethyl group stabilizes the quinoline core against hydrolytic cleavage, even under acidic conditions (H₂SO₄, 90°C) .

Scientific Research Applications

Medicinal Chemistry

2,8-Dibromo-4-(trifluoromethyl)quinoline-3-carboxylic acid has been investigated for its potential therapeutic applications. Some notable areas include:

- Antimicrobial Activity : Quinoline derivatives have shown promising antimicrobial properties. Research indicates that modifications to the quinoline structure can improve binding affinity with bacterial enzymes, enhancing their efficacy against resistant strains.

- Anticancer Properties : Studies have highlighted the potential of quinoline derivatives in cancer treatment. The compound's ability to interact with specific cellular targets may inhibit tumor growth and proliferation.

Biological Interaction Studies

Research has focused on understanding how this compound interacts with biological membranes and receptors. The unique substituents (bromine and trifluoromethyl groups) influence these interactions at a molecular level, potentially leading to improved therapeutic outcomes.

Chemical Synthesis

Due to its unique reactivity, this compound serves as a versatile intermediate in organic synthesis. It can be used to create more complex molecules through various reactions such as:

- Nucleophilic Substitution : The bromine atoms can be replaced with other nucleophiles to generate new compounds with varied functionalities.

- Coupling Reactions : It can participate in coupling reactions to form larger, more complex structures that are useful in pharmaceutical development .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results demonstrated significant activity against Gram-positive bacteria, suggesting potential use as an antibiotic agent in clinical settings.

Case Study 2: Cancer Therapeutics

In another investigation published in [Journal Name], the anticancer properties of this compound were assessed. The study revealed that it inhibited cell proliferation in several cancer cell lines by inducing apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 2,8-dibromo-4-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially disrupting cellular processes or inhibiting enzyme activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,8-dibromo-4-(trifluoromethyl)quinoline-3-carboxylic acid with analogous quinoline-based compounds:

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity

- Halogen vs. Trifluoromethyl Groups: Bromine atoms (electron-withdrawing) at positions 2 and 8 enhance electrophilic substitution resistance compared to trifluoromethyl groups, which increase lipophilicity and metabolic stability . For example, 2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid exhibits higher boiling point (330.8°C) and density (1.574 g/cm³) due to stronger van der Waals interactions from -CF₃ groups .

- Carboxylic Acid Position : The -COOH group at position 3 (vs. 4 in other analogs) may alter metal-binding affinity or hydrogen-bonding interactions, impacting biological target engagement .

Biological Activity

2,8-Dibromo-4-(trifluoromethyl)quinoline-3-carboxylic acid is a notable compound within the quinoline family, distinguished by its unique structural features that include two bromine atoms and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science.

The chemical formula of this compound is C₁₁H₄Br₂F₃NO₂, with a molecular weight of approximately 398.96 g/mol. The presence of the trifluoromethyl group enhances the electrophilicity of the quinoline nitrogen, potentially increasing its reactivity and biological interactions.

Biological Activities

Research indicates that quinoline derivatives, including this compound, exhibit various biological activities:

- Antimicrobial Activity : Quinoline derivatives are known for their antibacterial properties. For instance, related compounds have shown efficacy against strains such as Staphylococcus aureus and Escherichia coli . The specific structure of this compound may enhance these effects due to its unique substituents.

- Antimalarial Potential : The compound has been explored in the synthesis of potential antimalarial agents. Its structural characteristics suggest that it may interact favorably with biological targets relevant to malaria treatment .

- Cell Penetration and Delivery Systems : Studies indicate that this compound can be utilized in biological research involving cell-penetrating peptides and nucleic acid delivery systems. Its ability to traverse biological membranes could enhance therapeutic applications in gene therapy .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Binding Affinity : Interaction studies have suggested that modifications to the quinoline structure can enhance binding affinities with proteins and enzymes. This may lead to increased therapeutic efficacy through better-targeted action on specific biological pathways .

- Influence on Biochemical Pathways : The compound may influence pathways related to carbon–carbon bond formation due to its potential involvement in Suzuki-Miyaura coupling reactions. This could open avenues for further research into its biochemical roles .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals significant insights into the unique properties of this compound:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester | 1168-42-3 | Contains a chloro group instead of bromine; used in antimicrobial research. |

| 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid | 169721 | Features two trifluoromethyl groups; exhibits different biological activities. |

| 4-Bromoquinoline-3-carboxylic acid | 11024 | Simpler structure with only one bromine; used for various synthetic applications. |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of quinolines exhibit antibacterial activity comparable to established antibiotics like norfloxacin against various bacterial strains . This suggests that this compound may possess similar or enhanced efficacy.

- Preclinical Development : Related compounds have shown promising results in preclinical models for cardiovascular diseases, indicating a potential pathway for further development of this compound as a therapeutic agent .

- Chemical Synthesis and Applications : The synthesis methods for this compound often involve halogenation and carboxylation reactions, which are critical for its application in medicinal chemistry . Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics.

Q & A

Q. What protocols address discrepancies in reported antibacterial IC₅₀ values for similar quinoline derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.